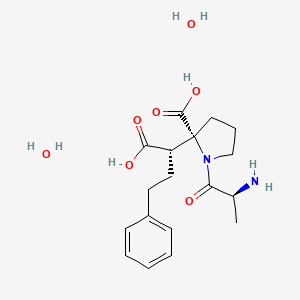
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol is an organic compound that features a benzyl alcohol moiety substituted with allyloxy, chloro, and fluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-3-fluorobenzyl chloride with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Another synthetic route involves the allylation of 2-chloro-3-fluorobenzyl alcohol using allyl bromide in the presence of a strong base such as sodium hydride. This reaction is usually conducted in a solvent like tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the production while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium azide (NaN₃) in DMF for azide substitution.
Major Products
Oxidation: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzaldehyde or 6-(Allyloxy)-2-chloro-3-fluorobenzoic acid.
Reduction: Formation of 6-(Allyloxy)-2-chloro-3-fluorobenzyl alkane.
Substitution: Formation of 6-(Allyloxy)-2-azido-3-fluorobenzyl Alcohol.
Aplicaciones Científicas De Investigación
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol depends on its interaction with molecular targets. The presence of the allyloxy, chloro, and fluoro groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Methoxy)-2-chloro-3-fluorobenzyl Alcohol
- 6-(Ethoxy)-2-chloro-3-fluorobenzyl Alcohol
- 6-(Propoxy)-2-chloro-3-fluorobenzyl Alcohol
Uniqueness
6-(Allyloxy)-2-chloro-3-fluorobenzyl Alcohol is unique due to the presence of the allyloxy group, which imparts distinct reactivity compared to methoxy, ethoxy, or propoxy analogs. The allyloxy group can participate in additional reactions such as polymerization or cross-linking, making it valuable in materials science and polymer chemistry.
Propiedades
Fórmula molecular |
C10H10ClFO2 |
|---|---|
Peso molecular |
216.63 g/mol |
Nombre IUPAC |
(2-chloro-3-fluoro-6-prop-2-enoxyphenyl)methanol |
InChI |
InChI=1S/C10H10ClFO2/c1-2-5-14-9-4-3-8(12)10(11)7(9)6-13/h2-4,13H,1,5-6H2 |
Clave InChI |
SSKYARXTAFHJBE-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=C(C(=C(C=C1)F)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)










![4-Chloro-7-((3aS,4R,6R,6aR)-2,2-dimethyl-6-vinyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11926771.png)

